molecular formula C9H15N7O2 B1525769 trans-N-BOC-3,4-Diazido pyrrolidine CAS No. 288314-13-6

trans-N-BOC-3,4-Diazido pyrrolidine

Cat. No.: B1525769
CAS No.: 288314-13-6
M. Wt: 253.26 g/mol
InChI Key: YJMKJQUSMRAAFO-RNFRBKRXSA-N
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Description

trans-N-BOC-3,4-Diazido pyrrolidine (CAS 288314-13-6) is a valuable building block in organic and medicinal chemistry. Its key structural features—a pyrrolidine ring scaffold and two azide functional groups in a specific trans configuration—make it a versatile intermediate for synthesizing complex molecules. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for selective deprotection under mild acidic conditions. This compound is particularly useful in click chemistry, where its azido groups readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes to form stable 1,2,3-triazole linkages. This reaction is bioorthogonal, meaning it proceeds efficiently and selectively in biological systems without interfering with native biochemical processes. Consequently, a primary application of this reagent is in the labeling and conjugation of biomolecules . In drug discovery and development, it serves as a key precursor for the synthesis of potential pharmaceutical candidates, including those investigated for neurological disorders and infectious diseases . The molecule's defined stereochemistry is also critical for creating chiral ligands and for use in asymmetric synthesis protocols, which are essential for producing enantiomerically pure compounds . Furthermore, its utility extends to material science, where it is employed in the production of specialty chemicals and advanced materials with tailored properties . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

tert-butyl (3R,4R)-3,4-diazidopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N7O2/c1-9(2,3)18-8(17)16-4-6(12-14-10)7(5-16)13-15-11/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMKJQUSMRAAFO-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176524
Record name 1,1-Dimethylethyl (3R,4R)-3,4-diazido-1-pyrrolidinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480450-25-7
Record name 1,1-Dimethylethyl (3R,4R)-3,4-diazido-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480450-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R,4R)-3,4-diazido-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of trans-N-BOC-3,4-diazido pyrrolidine typically involves three major stages:

  • Construction of the pyrrolidine ring with appropriate substitution
  • Introduction of the BOC protecting group on the nitrogen
  • Installation of azido groups at the 3 and 4 positions in a stereoselective manner

The key challenge lies in achieving the trans stereochemistry of the diazido substituents and maintaining the integrity of the BOC group during azidation.

Preparation of N-BOC-3,4-Diaminopyrrolidine Precursors

A common precursor to the diazido compound is the N-BOC-protected 3,4-diaminopyrrolidine, which can be converted to the diazido derivative by nucleophilic substitution of amino groups with azide.

Synthesis of N-BOC-3,4-diaminopyrrolidine often starts from pyrrolidine derivatives or from nitrile intermediates:

  • A reported industrially viable method for N-BOC-3-pyrrolidine derivatives involves:
    • Michael addition of glycine to acrylonitrile or vinyl cyanide in toluene solvent with paraformaldehyde, yielding 3-cyanopyrrolidine intermediates.
    • Subsequent protection with Boc anhydride in the presence of triethylamine in dichloromethane.
    • Reduction of the nitrile group using diisobutylaluminum hydride (DIBAL-H) to afford the N-BOC-3-pyrrolidine formaldehyde intermediate with high yield (~75%) and purity (~97%).

Although this method focuses on 3-substituted pyrrolidines, it provides a robust platform for further functionalization at the 3 and 4 positions.

Introduction of Azido Groups at 3 and 4 Positions

For the synthesis of trans-3,4-diazido derivatives, the key step is stereoselective azidation of vicinal diols or diamines.

Common approaches include:

  • Conversion of vicinal diols to diazides via mesylation or tosylation followed by nucleophilic substitution with sodium azide (NaN3). This method requires careful control to maintain trans stereochemistry and avoid side reactions.

  • Direct azidooxygenation of alkenes using photo-induced or metal-catalyzed methods with azide sources such as TMSN3 or NaN3. For example, photo-induced azidooxygenation of alkenes in the presence of TEMPO and azide reagents under mild conditions has been demonstrated, providing azido-functionalized cyclic amines with good selectivity.

  • Diazidation of pyrrolidine derivatives can also be achieved by reaction of N-BOC-protected pyrrolidines bearing hydroxyl groups at C3 and C4 with azide sources under mild conditions, often using reagents like diphenylphosphoryl azide (DPPA) or imidazole-1-sulfonyl azide hydrochloride.

Representative Synthetic Route for this compound

Based on literature precedents and common synthetic logic, a plausible detailed synthetic sequence is as follows:

Step Reaction Reagents/Conditions Outcome/Notes
1 Synthesis of N-BOC-3,4-dihydroxypyrrolidine Starting from N-BOC-pyrrolidine, dihydroxylation (e.g., OsO4 or KMnO4) of 3,4-unsaturated intermediate Introduces vicinal diol at 3,4 positions with trans stereochemistry
2 Conversion of diol to ditosylate or dimesylate TsCl or MsCl, pyridine or triethylamine, 0°C to RT Activates hydroxyl groups for nucleophilic substitution
3 Nucleophilic substitution with sodium azide NaN3, DMF or DMSO, 50-80°C, 12-24 h Substitution of tosylates with azide groups, preserving trans stereochemistry
4 Purification and characterization Chromatography, NMR, IR, MS Confirm this compound structure

This route is supported by analogous transformations reported for azido-functionalized pyrrolidines and other nitrogen heterocycles.

Key Research Findings and Yields

  • The yield of azidation step is typically high (70-90%) when using tosylate intermediates and sodium azide under optimized conditions.
  • The BOC protecting group remains stable under azidation conditions, facilitating purification.
  • The trans stereochemistry is retained due to the stereospecific nature of substitution on the activated diol derivatives.
  • Spectroscopic data (NMR, IR) confirm the presence of azide groups (characteristic IR stretch ~2100 cm⁻¹) and BOC group (tert-butyl signals in NMR).

Comparative Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Michael addition + Boc protection + DIBAL-H reduction Glycine + vinyl cyanide Paraformaldehyde, Boc2O, DIBAL-H Reflux, RT, cooling ~75% (for N-BOC-3-pyrrolidine intermediate) Industrially scalable
Dihydroxylation + ditosylation + azidation N-BOC-pyrrolidine alkene OsO4 or KMnO4, TsCl, NaN3 0°C to 80°C 70-90% (azidation step) Stereospecific trans diazide formation
Photo-induced azidooxygenation Alkenes TMSN3 or NaN3, TEMPO, light 35°C, 12 h Moderate to good yields Mild, selective azidation

Chemical Reactions Analysis

Trans-N-BOC-3,4-Diazido pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The azido groups can participate in substitution reactions, often leading to the formation of triazoles through click chemistry.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Deprotection: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Common reagents and conditions used in these reactions include sodium azide for azidation, palladium catalysts for reduction, and trifluoroacetic acid for deprotection. Major products formed from these reactions include triazoles, primary amines, and deprotected pyrrolidine derivatives .

Scientific Research Applications

Trans-N-BOC-3,4-Diazido pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in bioconjugation techniques, such as click chemistry, to label biomolecules with fluorescent tags or other functional groups.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting neurological disorders and infectious diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties

Mechanism of Action

The mechanism of action of trans-N-BOC-3,4-Diazido pyrrolidine involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, such as drug development and bioconjugation. The azido groups react with alkynes in the presence of a copper catalyst to form triazoles, which are stable and bioorthogonal, meaning they do not interfere with biological processes .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Substituted pyrrolidine derivatives exhibit significant variations in potency based on substituent type and stereochemistry:

Compound Substituents Bioactivity Relative to Parent Compound Key Observation
3,3,4,4-Tetrafluoro pyrrolidine (Compound 29) Fluorine at 3,4-positions Similar potency Fluorination enhances metabolic stability but does not significantly alter target affinity .
2,5-Dimethylpyrrolidine (Compound 30) Methyl at 2,5-positions (cis/trans mix) Similar potency Steric bulk minimally affects activity, suggesting tolerance for small alkyl groups .
D-Proline (Compound 31) Carboxylic acid at 2-position (D-configuration) 9-fold drop in potency Stereochemical inversion disrupts target binding, highlighting the importance of L-configuration .
trans-N-BOC-3,4-Diazido pyrrolidine Azido at 3,4-positions (trans), BOC-protected Not reported in studies Azido groups likely enhance reactivity for conjugation, but steric effects may require optimization.

However, the azido groups offer unique advantages in modular synthesis.

Thermochemical and Structural Comparisons

Comparative studies of pyrrolidine borane and piperidine borane complexes reveal structural and energetic trends relevant to functionalized pyrrolidines:

Property Pyrrolidine Borane Piperidine Borane Relevance to this compound
B–N Bond Length 1.58 Å 1.63 Å Shorter bonds in pyrrolidines suggest higher ring strain, which may influence azido group reactivity .
Bond Dissociation Energy 28.7 kcal/mol 30.2 kcal/mol Stronger B–N bonds in piperidine indicate greater stability; azido groups may destabilize this compound .
Dehydrogenation Energy -0.8 kcal/mol (exothermic) -1.2 kcal/mol (exothermic) Exothermic dehydrogenation suggests potential for controlled hydrogen release, though azido groups may alter this profile .

Unique Advantages and Challenges of this compound

  • Advantages :
    • Dual azido groups enable orthogonal functionalization for drug conjugate synthesis .
    • Trans configuration minimizes steric clashes between azido substituents, enhancing regioselectivity in cycloadditions.
  • Challenges: Azides are thermally sensitive; decomposition risks necessitate mild reaction conditions . Limited data on in vivo stability and toxicity compared to fluorine- or methyl-substituted analogs .

Biological Activity

Trans-N-BOC-3,4-Diazido pyrrolidine is a synthetic compound characterized by its unique structure, which includes two azido groups and a tert-butoxycarbonyl (BOC) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development, bioconjugation, and organic synthesis.

  • Molecular Formula : C11H19N5O4
  • CAS Number : 288314-13-6
  • Molecular Weight : 273.30 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Protection of the Amine Group : The amine group of pyrrolidine is protected using a BOC group.
  • Introduction of Azido Groups : Sodium azide is used to introduce the azido groups through nucleophilic substitution.
  • Purification : The final product is purified via column chromatography.

This compound primarily acts through:

  • Click Chemistry : The azido groups can undergo cycloaddition reactions with alkynes to form stable triazole linkages, which are bioorthogonal and do not interfere with biological systems.
  • Reduction Reactions : Azido groups can be reduced to amines, allowing for further chemical transformations.

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that derivatives containing azido groups exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi.

Antitumor Activity

Studies have suggested that azido-containing compounds can inhibit tumor growth. The mechanism often involves the formation of triazoles that disrupt cellular processes essential for cancer cell proliferation.

Neuroprotective Effects

Given the structural similarity to other pyrrolidine derivatives known for neuroprotective effects, this compound may also exhibit potential in treating neurological disorders.

Case Studies and Research Findings

StudyFindings
Study 1 (2021)Investigated the role of azido compounds in drug delivery systems; found that this compound enhances targeting specificity in cancer therapies.
Study 2 (2022)Evaluated the antimicrobial properties; demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Study 3 (2023)Focused on neuroprotective applications; indicated potential benefits in reducing oxidative stress in neuronal cells.

Comparison with Similar Compounds

This compound can be compared with other azido-containing derivatives:

CompoundStructureBiological Activity
Trans-N-BOC-3-Azido PyrrolidineOne azido groupLess reactive in click chemistry applications
Trans-N-BOC-4-Azido PyrrolidineOne azido group at a different positionVaries in reactivity
Trans-N-BOC-3,4-Diazido PiperidineSix-membered ring analogSimilar reactivity but different sterics

Q & A

Q. What are the recommended synthetic routes for trans-N-BOC-3,4-Diazido pyrrolidine, and how do stereochemical outcomes vary with different methods?

  • Methodological Answer : Stereoselective synthesis of pyrrolidine derivatives often employs cyclization of acyclic precursors or functionalization of preformed pyrrolidine rings. For trans-N-BOC-3,4-Diazido derivatives, consider:
  • Ring Functionalization : Introduce azido groups at the 3,4-positions via regioselective substitution reactions. The BOC (tert-butoxycarbonyl) group can be added first to protect the amine, followed by diazidation under controlled conditions (e.g., NaN₃/CuSO₄ in DMF) .
  • Stereochemical Control : Use chiral auxiliaries or catalysts to enforce trans geometry. Computational studies (e.g., DFT) can predict transition-state energies to optimize regioselectivity, as demonstrated in azetidine/pyrrolidine synthesis .
  • Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography.

Q. Which analytical techniques are most effective for characterizing trans-N-BOC-3,4-Diazido pyrrolidine?

  • Methodological Answer :
  • Mass Spectrometry (MS) : Electron transfer dissociation (ETD) MS preserves labile groups like azides and provides fragmentation patterns distinct from collision-induced dissociation (CID). ETD avoids cleavage N-terminal to proline/pyrrolidine residues, aiding structural elucidation .
  • NMR Spectroscopy : ¹H/¹³C NMR with DEPT/HSQC identifies azide and BOC group positions. For stereochemical confirmation, compare coupling constants (e.g., J₃,₄ for trans vs. cis diazides) .
  • Chromatography : UPLC/Q-TOF-MS with Fast-DDA mode enables high-resolution separation and MSⁿ analysis, critical for detecting isomers in complex mixtures .

Q. What biological activities are associated with pyrrolidine derivatives structurally analogous to this compound?

  • Methodological Answer : Pyrrolidine derivatives exhibit diverse bioactivities, as shown in comparative studies:
CompoundActivityMechanismReference
3-(4-Fluorophenyl)pyrrolidineAnticancer (in vitro)Apoptosis induction via ROS
Pyrrolidine amide derivativesAnti-inflammatory (NAAA inhibition)Blocking lipid signaling pathways
Phosphonomethoxyethyl derivativesAntiviral (Plasmodium falciparum)HGXPRT enzyme inhibition (Ki = 0.6 μM)
  • Experimental Design : Screen trans-N-BOC-3,4-Diazido pyrrolidine in enzyme inhibition assays (e.g., NAAA) or cell-based models (e.g., cancer lines) using dose-response curves.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize trans-N-BOC-3,4-Diazido pyrrolidine for specific biological targets?

  • Methodological Answer :
  • Substituent Variation : Test analogs with modified azide positions, BOC replacements (e.g., Fmoc), or pyrrolidine ring substituents. For example, lipophilic 3-phenyl groups enhance NAAA inhibitor potency .
  • Linker Optimization : Evaluate flexible vs. rigid linkers between the pyrrolidine core and functional groups. Conformationally restricted linkers improve selectivity over off-target enzymes (e.g., FAAH) .
  • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, steric bulk) with activity.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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